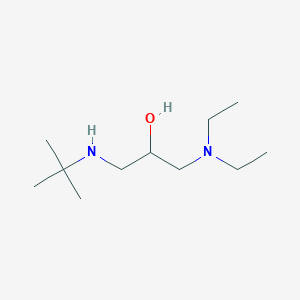
1-(tert-Butylamino)-3-(diethylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylamino)-3-(diethylamino)propan-2-ol is a chemical compound with a complex structure that includes both tert-butyl and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(diethylamino)propan-2-ol typically involves the reaction of tert-butylamine with diethylamino-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and optimized reaction parameters is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylamino)-3-(diethylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
1-(tert-Butylamino)-3-(diethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(tert-Butylamino)-3-(diethylamino)propan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(Ethylamino)-2-propanol: A simpler analog with similar functional groups.
1-(Methylamino)-3-(diethylamino)propan-2-ol: Another analog with a methyl group instead of a tert-butyl group.
Uniqueness
1-(tert-Butylamino)-3-(diethylamino)propan-2-ol is unique due to the presence of both tert-butyl and diethylamino groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
22741-53-3 |
|---|---|
Molecular Formula |
C11H26N2O |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(diethylamino)propan-2-ol |
InChI |
InChI=1S/C11H26N2O/c1-6-13(7-2)9-10(14)8-12-11(3,4)5/h10,12,14H,6-9H2,1-5H3 |
InChI Key |
UNJVGPVPXJZRGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CNC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


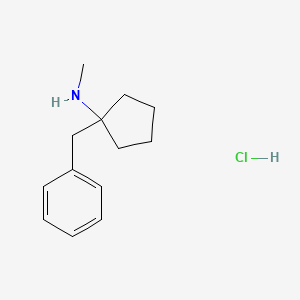


![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)

![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
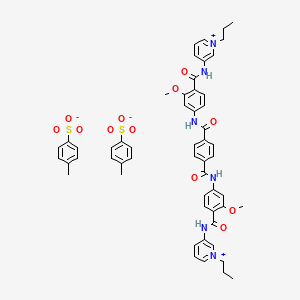
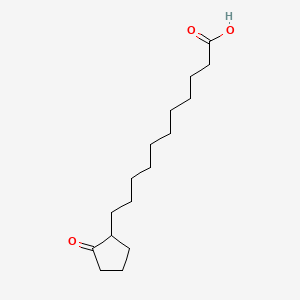

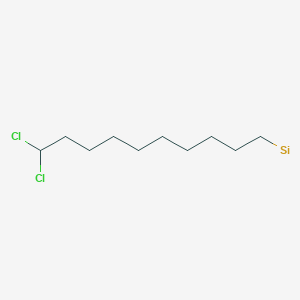
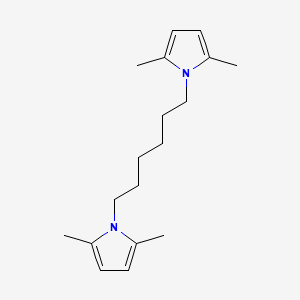
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
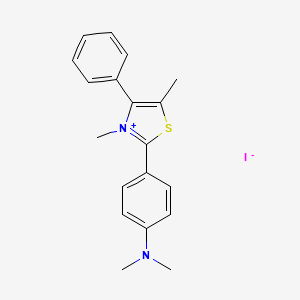
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
